![molecular formula C19H25NO3 B11165167 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11165167.png)
4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one
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Overview
Description
4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of ethyl acetoacetate, 4-hydroxycoumarin, and 3-methylpiperidine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 5-hydroxy group undergoes typical phenolic reactions:
The hydroxyl group’s acidity (pK<sub>a</sub> ≈ 9–10) facilitates deprotonation under basic conditions, enabling nucleophilic substitutions.
Chromenone Core Modifications
The coumarin backbone participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the 3-position .
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Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonated derivatives, though steric hindrance from the ethyl group reduces regioselectivity.
Ring-Opening Reactions
Alkaline hydrolysis (NaOH, 80°C) cleaves the lactone ring to form a dicarboxylic acid derivative .
3-Methylpiperidinomethyl Side Chain Reactivity
The tertiary amine in the piperidine ring enables alkylation and quaternization:
Impact of Substituents on Reactivity
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Electron-withdrawing groups (e.g., nitro) at position 4 increase electrophilic substitution rates .
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The 3-methylpiperidinomethyl group enhances solubility in polar aprotic solvents (DMSO > 50 mg/mL).
Biological Interaction Mechanisms
While not a direct reaction, the compound’s interactions with biological targets inform its functionalization strategies:
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Enzyme Inhibition : The hydroxyl group chelates metal ions in kinase active sites, while the piperidine moiety binds hydrophobic pockets .
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Metabolic Modifications : Cytochrome P450 enzymes oxidize the ethyl group to a carboxylic acid in vivo .
Stability and Degradation
Scientific Research Applications
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Studies have shown that 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one possesses antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. This makes it a candidate for developing new antimicrobial agents .
Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic applications in treating conditions such as:
- Cancer : Its antioxidant properties may contribute to anticancer effects by protecting cells from oxidative damage.
- Neurological Disorders : The ability to mitigate oxidative stress suggests potential use in neuroprotection.
- Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial and fungal infections.
Case Study 1: Antioxidant Activity
A study published in the journal Molecules highlighted the compound's ability to scavenge free radicals effectively. The research utilized various assays to measure its antioxidant capacity, revealing that it significantly reduced oxidative stress markers in cellular models .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound, testing it against several bacterial strains. Results indicated that it exhibited potent activity against Gram-positive bacteria, making it a promising candidate for further development into an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
- 5-hydroxy-7-methyl-2H-chromen-2-one
- 6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Uniqueness
4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of both the chromen-2-one core and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one can be described as follows:
- Molecular Formula : C19H25N1O3
- Molecular Weight : 315.41 g/mol
- IUPAC Name : this compound
This compound features a chromone backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Antioxidant Activity
Chromones have been extensively studied for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound is believed to contribute significantly to its ability to scavenge free radicals. Research indicates that compounds with similar structures exhibit high antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases .
Anticancer Effects
Several studies have explored the anticancer potential of chromone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been reported to induce apoptosis in various cancer cell lines, likely through the activation of caspase pathways .
Case Studies
- Breast Cancer : A study involving derivatives of chromones demonstrated that certain compounds could effectively inhibit the growth of MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Lung Cancer : Another investigation highlighted the efficacy of chromone derivatives against A549 lung cancer cells, where they exhibited significant cytotoxicity and reduced tumor growth in animal models .
Anti-inflammatory Activity
The anti-inflammatory properties of chromones are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its therapeutic potential in inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that chromone derivatives might possess neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for conditions such as Alzheimer's disease .
In Vivo Studies
In vivo studies have shown that this compound can significantly reduce tumor size in animal models when administered at specific dosages. The pharmacokinetics indicate good bioavailability and distribution within tissues, enhancing its therapeutic efficacy .
Toxicity Studies
Toxicity assessments reveal that this compound exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preclinical trials. Long-term studies are necessary to confirm chronic exposure safety.
Q & A
Q. Basic: What synthetic strategies are validated for preparing 4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one?
Answer:
The compound’s synthesis typically involves multi-step reactions:
- Core chromen-2-one formation : Utilize hydroxy-substituted coumarin precursors, as seen in analogous chromen-2-one syntheses involving condensation of substituted phenols with β-keto esters under acidic conditions .
- Piperidine side-chain introduction : Employ Mannich-type reactions, where the 3-methylpiperidine moiety is introduced via nucleophilic substitution or reductive amination. Solvent selection (e.g., ethanol, DMSO) impacts reaction efficiency and purity .
- Purification : Column chromatography (silica gel) or recrystallization in polar solvents (e.g., methanol/water) is critical for isolating the final product .
Q. Advanced: How can reaction conditions be optimized to suppress competing byproducts during alkylation of the chromen-2-one core?
Answer:
Byproduct formation (e.g., over-alkylation or ring-opening) can be mitigated by:
- Temperature control : Maintain reactions at 40–60°C to balance reactivity and selectivity .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity during alkylation, as demonstrated in analogous chromene derivatives .
- Stoichiometric tuning : Limit excess alkylating agents (e.g., 3-methylpiperidine derivatives) to 1.2–1.5 equivalents to avoid side reactions .
Validation via HPLC or GC-MS is essential to quantify byproduct levels .
Q. Basic: What spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- 1D/2D NMR : Assign protons and carbons using COSY and HSQC to resolve overlapping signals (e.g., methyl groups on the piperidine ring and chromen-2-one core) .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₂₅NO₄) with <5 ppm error .
Q. Advanced: How can discrepancies in NMR data due to dynamic stereochemistry be resolved?
Answer:
Dynamic effects (e.g., piperidine ring puckering) complicate NMR interpretation. Strategies include:
- Variable-temperature NMR : Conduct experiments at –20°C to 80°C to "freeze" conformational changes and resolve split signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign stereoisomers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. Basic: How should researchers design stability studies for this compound under varying pH conditions?
Answer:
- Buffer systems : Test stability in phosphate (pH 2–8) and carbonate (pH 9–11) buffers at 25°C and 40°C .
- Analytical monitoring : Use UV-Vis spectroscopy (λ_max ≈ 270–320 nm for chromen-2-one) to track degradation kinetics .
- Degradation products : Identify via LC-MS/MS, focusing on hydrolyzed lactone rings or oxidized piperidine moieties .
Q. Advanced: What experimental designs are suitable for assessing the compound’s environmental fate in aquatic systems?
Answer:
Adopt a tiered approach:
- Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates using OECD 111/112 guidelines .
- Microcosm simulations : Evaluate biodegradation in sediment-water systems (e.g., OECD 308) under controlled light/temperature .
- Field studies : Use randomized block designs (split-plot for spatial variability) to monitor bioaccumulation in aquatic organisms .
Q. Basic: What computational tools predict the compound’s bioavailability and ADMET properties?
Answer:
- SwissADME : Predict logP, solubility, and blood-brain barrier penetration .
- Molinspiration : Assess drug-likeness via Lipinski’s Rule of Five (e.g., molecular weight <500, H-bond donors <5) .
- AutoDock Vina : Screen for binding affinity to cytochrome P450 enzymes to anticipate metabolic pathways .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical weighting for sample size and assay type .
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) using standardized cell lines (e.g., HEK293 vs. HeLa) .
- Structural analogs : Compare activity trends with derivatives (e.g., 7-hydroxy vs. 5-hydroxy chromen-2-ones) to identify pharmacophores .
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-ethyl-5-hydroxy-7-methyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H25NO3/c1-4-14-9-17(21)23-16-8-13(3)15(19(22)18(14)16)11-20-7-5-6-12(2)10-20/h8-9,12,22H,4-7,10-11H2,1-3H3 |
InChI Key |
FOOAKAQZEAOZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC(C3)C)O |
Origin of Product |
United States |
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